

Optimizing ferroniobium particle size for efficient dissolution in molten steel

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Compound of Interest

Compound Name: Ferroniobium

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Technical Support Center: Optimizing Ferroniobium Dissolution

This technical support center provides comprehensive guidance for researchers, metallurgists, and steelmaking professionals on optimizing the particle size of **ferroniobium** (FeNb) for efficient dissolution in molten steel. Below you will find frequently asked questions, troubleshooting guides, data tables, and standard experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the generally recommended particle size for **ferroniobium** in steelmaking?

A typical particle size distribution that yields optimal results is between 5 and 50 mm.^{[1][2]} However, the ideal size can vary depending on the specific steelmaking process, addition method, and the temperature and agitation of the molten steel.^{[1][3]}

Q2: Why is particle size so critical for FeNb dissolution?

Particle size directly impacts the surface-area-to-volume ratio, which governs the rate of dissolution.^[3]

- **Fine Particles (< 5 mm):** While they dissolve quickly due to a large surface area, they are at high risk of being lost to dust collection systems or becoming entrapped in the slag layer

before they can dissolve in the steel.[1][2][4]

- Coarse Particles (> 50 mm): Very large lumps may sink to the bottom of the ladle and fail to dissolve completely within the allotted process time, leading to poor niobium recovery.[2][4]

Q3: What happens physically when a FeNb particle is added to molten steel?

The dissolution of FeNb is a multi-stage process:

- Shell Formation: Upon entering the hot molten steel (typically 1600-1650°C), the cooler FeNb particle chills the surrounding liquid steel, causing a solid shell of steel to freeze around it.[2][3][4]
- Shell Remelting: The FeNb particle heats up, and the solidified steel shell begins to remelt. This stage typically lasts for a few tens of seconds.[2][3]
- Dissolution: Once the shell is gone, the FeNb particle comes into direct contact with the molten steel and dissolves through a combined mechanism of melting and solid-liquid diffusion.[1][5]

Q4: Besides particle size, what are the key factors affecting FeNb dissolution?

Several factors are crucial for achieving high niobium recovery (>95%):

- Steel Temperature: Higher temperatures increase the dissolution rate significantly.[1][2][4]
- Melt Agitation: Stirring, typically with argon gas bubbling, accelerates dissolution by improving mass transfer and preventing particles from settling.[1][3]
- Deoxidation State: FeNb must be added to a fully "killed" or deoxidized steel bath. Adding it before deoxidizers like aluminum or silicon will result in the oxidation of niobium, forming stable oxides and leading to yield loss.[1][2]
- Slag Interaction: Contact with the slag layer can lead to niobium loss through oxidation. Additions should be made through a slag-free opening or "eye".[1]

Troubleshooting Guide

This guide addresses specific issues encountered during the addition of **ferroniobium**.

Problem: My niobium (Nb) recovery is low and inconsistent (well below 95%).

This is a common issue that can be traced to several factors related to particle size, addition practice, and melt conditions. Use the following Q&A to diagnose the problem.

Q: Are you using very fine FeNb particles (< 5 mm)?

- Answer: Yes.
- Possible Cause: Fine particles can be lost to the fume extraction system or get trapped in the slag.[\[1\]](#)[\[4\]](#)
- Solution:
 - Switch to a larger particle size within the 5-50 mm range.[\[1\]](#)[\[2\]](#)
 - If using fines is necessary, add them via a method that protects them from the slag and dust collection, such as in cans or through cored wire injection.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Q: Are you using very large FeNb lumps?

- Answer: Yes.
- Possible Cause: The lumps may be sinking to the bottom of the ladle and not dissolving completely in the available time.[\[2\]](#)[\[4\]](#)
- Solution: Reduce the maximum particle size to ensure it can fully dissolve. The required time is a function of diameter, temperature, and agitation.[\[6\]](#)

Q: When in the process are you adding the FeNb?

- Answer: At the very beginning of the tap, before other additions.
- Possible Cause: The steel is not yet deoxidized, causing the niobium to react with oxygen and be lost.[\[1\]](#)

- Solution: Always add FeNb after the primary deoxidizers (e.g., aluminum, silicon) have been added and the steel is killed. A good practice is to add FeNb when the ladle is 30-60% full during tapping.[\[1\]](#)

Q: How is the agitation in the ladle?

- Answer: There is no stirring, or the stirring is extremely vigorous.
- Possible Cause (No Stirring): Lack of agitation leads to slow, inefficient dissolution and allows FeNb particles to settle.[\[1\]](#)[\[3\]](#)
- Possible Cause (Vigorous Stirring): Excessive turbulence can push smaller particles up into the slag layer, where the niobium will be oxidized and lost.[\[2\]](#)
- Solution: Induce moderate stirring with argon bubbling for 10-15 minutes after the addition to promote mixing without creating excessive turbulence.[\[1\]](#) Ensure the addition is made with enough velocity to penetrate below the surface.[\[1\]](#)

Q: What is your steel bath temperature?

- Answer: It is on the lower end of the acceptable range.
- Possible Cause: Dissolution is a thermally activated process, and lower temperatures will slow it down considerably.[\[1\]](#)[\[4\]](#)
- Solution: Ensure the molten steel temperature is in the optimal range (1600-1650°C) before and during the FeNb addition.[\[4\]](#)

Data Summary Tables

Table 1: Recommended FeNb Particle Size for Different Applications

| Application / Method | Recommended Particle Size | Rationale & Considerations |
|-----------------------------|---------------------------|---|
| General Steelmaking (Ladle) | 5 - 50 mm | Balances dissolution rate against the risk of loss to slag or dust extraction.[1][2] |
| Foundry (Tapping Addition) | 1 - 3 mm | A short time window for dissolution necessitates finer particles.[3] |
| Cored Wire Injection | Fines / Powder (< 2 mm) | The wire protects fines from oxidation and slag, ensuring high recovery. An effective but higher-cost method.[3][7] |
| RH Degasser | Larger sizes acceptable | The high stirring intensity in an RH vessel allows for the efficient dissolution of larger particles compared to standard ladle additions.[3] |

Table 2: Influence of Key Parameters on FeNb Dissolution Efficiency

| Parameter | Effect of Increase | Optimal Condition | Risk of Non-Optimal Condition |
|----------------------|----------------------------------|---|--|
| Particle Size | Decreases dissolution rate | 5 - 50 mm (application dependent) | Too Small: Loss to slag/dust. Too Large: Incomplete dissolution. [1] [2] [4] |
| Steel Temperature | Increases dissolution rate | 1600 - 1650 °C | Low temperature leads to slow or incomplete dissolution. [4] |
| Agitation (Stirring) | Increases dissolution rate | Moderate & controlled (e.g., 10-15 min Ar bubbling) | None: Settling of particles. Excessive: Slag entrapment. [1] [2] |
| Deoxidation | N/A | Fully killed steel (add FeNb after Al/Si) | Addition to un-killed steel causes Nb loss via oxidation. [1] |
| Time | Increases total amount dissolved | Sufficient for largest particles to dissolve | Insufficient time leads to poor recovery. [1] |

Experimental Protocols

Protocol 1: Determination of FeNb Dissolution Rate (Lab Scale)

This protocol outlines a method for experimentally measuring the dissolution rate of FeNb particles in a controlled laboratory setting.

Objective: To quantify the time required for FeNb particles of a specific size to dissolve completely in a specific steel grade at a set temperature.

Apparatus:

- High-frequency induction furnace.

- Alumina or zirconia crucible.
- Type B or S thermocouples.
- Data logging system for temperature.
- Quartz tubes and suction bulbs for sampling.
- Analytical equipment for Nb determination (e.g., ICP-AES).

Methodology:

- **Sample Preparation:** Prepare a steel sample (e.g., 80g) of the desired composition.[8] Obtain FeNb particles of a tightly controlled size fraction and mass.
- **Melting:** Place the steel sample in the crucible within the induction furnace and melt under an inert argon atmosphere to prevent oxidation.
- **Temperature Stabilization:** Heat the molten steel to the target experimental temperature (e.g., 1600°C) and allow it to stabilize.
- **FeNb Addition:** Add the pre-weighed FeNb sample into the center of the molten bath. Start a timer immediately.
- **Sampling:** At predetermined time intervals (e.g., 15, 30, 60, 120, 180, 300 seconds), take a sample of the molten steel using a quartz tube and suction. Quench the sample rapidly in water.
- **Chemical Analysis:** Prepare the collected pin samples for chemical analysis. Dissolve each sample in an appropriate acid mixture (e.g., nitric and hydrofluoric acid).[9]
- **Quantification:** Determine the niobium concentration in each sample using ICP-AES.
- **Data Analysis:** Plot the measured Nb concentration as a function of time. The point at which the Nb concentration becomes constant indicates the total dissolution time.

Protocol 2: Standard Chemical Analysis of FeNb Alloy

This protocol follows the general principles of standard methods like ASTM E367 for verifying the composition of the raw FeNb material.[\[10\]](#)

Objective: To confirm that the FeNb alloy meets compositional specifications for Nb, Ta, Ti, and other elements.

Methodology:

- **Sample Digestion:** Dissolve a precisely weighed FeNb sample in a mixture of hydrofluoric (HF) and nitric (HNO₃) acids. Heating may be required to ensure complete dissolution.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- **Matrix Removal (Optional but Recommended):** For high-precision analysis, use an anion-exchange column to separate niobium and tantalum from iron and other elements.[\[10\]](#)
- **Element-Specific Preparation:**
 - **For Niobium/Tantalum:** The eluates containing Nb and Ta are treated with boric acid to complex the fluorides. The elements are then precipitated using cupferron, burned to their oxide forms (Nb₂O₅, Ta₂O₅), and weighed (gravimetric method).[\[10\]](#)
 - **For Other Elements:** The eluate containing other elements like titanium can be treated with specific reagents (e.g., hydrogen peroxide for Ti) to form a colored complex for analysis via spectrophotometry.[\[10\]](#)
- **Instrumental Analysis:** Alternatively, after acid digestion, the sample can be diluted and analyzed using Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) to determine the concentration of multiple elements simultaneously.[\[9\]](#)

Visual Workflows

```
// Nodes Start [label="Start: Low Nb Recovery (<95%)", fillcolor="#EA4335",  
fontcolor="#FFFFFF", shape=Mdiamond]; CheckSize [label="Check Particle Size",  
fillcolor="#FBBC05", fontcolor="#202124"]; TooFine [label="Size < 5mm (Too Fine)",  
fillcolor="#4285F4", fontcolor="#FFFFFF"]; TooLarge [label="Size > 50mm (Too Large)",  
fillcolor="#4285F4", fontcolor="#FFFFFF"]; SizeOK [label="Size is 5-50mm",  
fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckPractice [label="Review Addition Practice",
```



```
fillcolor="#FBBC05", fontcolor="#202124"]; CheckStirring [label="Review Melt Conditions",  
fillcolor="#FBBC05", fontcolor="#202124"];
```

```
// Solutions Sol_Fine [label="Solution:\n- Use Cored Wire/Cans\n- Increase particle size",  
shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Sol_Large [label="Solution:\n- Reduce  
max particle size\n- Increase dissolution time/temp", shape=note, fillcolor="#FFFFFF",  
fontcolor="#202124"]; Sol_Practice [label="Solution:\n- Add FeNb AFTER deoxidizers\n- Add  
into slag-free 'eye'\n- Add when ladle is 30-60% full", shape=note, fillcolor="#FFFFFF",  
fontcolor="#202124"]; Sol_Stirring [label="Solution:\n- Ensure moderate Ar stirring (10-15  
min)\n- Avoid excessive turbulence\n- Check temperature (1600-1650°C)", shape=note,  
fillcolor="#FFFFFF", fontcolor="#202124"];
```

```
// Connections Start -> CheckSize; CheckSize -> TooFine [label="Yes"]; CheckSize ->  
TooLarge [label="Yes"]; CheckSize -> SizeOK [label="No, size is optimal"];
```

```
TooFine -> Sol_Fine; TooLarge -> Sol_Large;
```

```
SizeOK -> CheckPractice; CheckPractice -> Sol_Practice [label="Issue Found"]; CheckPractice  
-> CheckStirring [label="Practice is OK"]; CheckStirring -> Sol_Stirring [label="Issue Found"]; }
```

Caption: Troubleshooting workflow for diagnosing low niobium recovery.

```
// Nodes Prep [label="1. Prepare Materials\n(Steel Sample, Sized FeNb)", fillcolor="#4285F4",  
fontcolor="#FFFFFF"]; Melt [label="2. Melt Steel in Furnace\n(Inert Atmosphere)",  
fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stabilize [label="3. Stabilize at Target Temp.\n(e.g.,  
1600°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add [label="4. Add FeNb & Start Timer",  
fillcolor="#FBBC05", fontcolor="#202124"]; Sample [label="5. Take Timed Pin Samples",  
fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="6. Acid Digestion & ICP-AES  
Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Plot [label="7. Plot [Nb] vs. Time",  
fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Result: Determine Dissolution Time",  
shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
```

```
// Connections Prep -> Melt; Melt -> Stabilize; Stabilize -> Add; Add -> Sample; Sample ->  
Analyze; Analyze -> Plot; Plot -> Result; }
```

Caption: Experimental workflow for measuring FeNb dissolution rate.

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